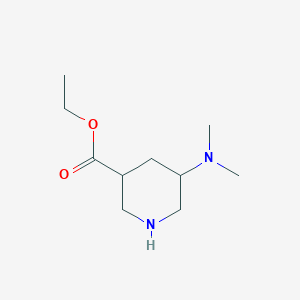

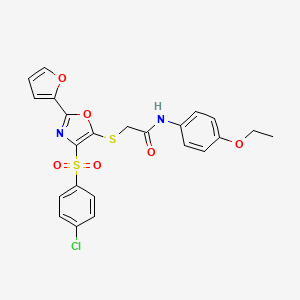

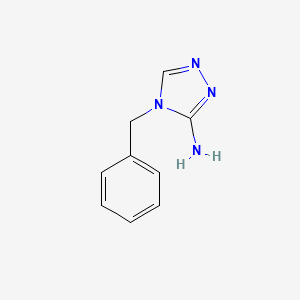

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related chemical structures and their properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves chlorination and the introduction of various substituents into the molecular structure. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is described, which includes the addition of chloro, hydroxyl, and other substituents to the benzene ring . Similarly, the synthesis of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides is achieved through chlorination in aqueous acetic acid . These methods suggest that the synthesis of the compound may also involve chlorination steps and the careful introduction of substituents to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of one of the synthesized compounds was confirmed by X-ray diffraction analysis . This implies that the molecular structure of 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide could similarly be elucidated using such techniques to ensure the correct synthesis and to understand the spatial arrangement of its atoms.

Chemical Reactions Analysis

The reactivity of the chlorine atom in related compounds has been investigated, particularly with respect to N-, O-, and S-nucleophiles . This suggests that the chlorine atom in the compound of interest may also exhibit reactivity towards various nucleophiles, which could be exploited in further chemical transformations or in understanding its potential biological interactions.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide are not detailed in the provided papers, the antioxidant activity of related compounds has been assessed . This indicates that the compound may also possess interesting biological properties, such as antioxidant activity, which could be explored in future studies. The physical properties such as solubility, melting point, and stability could be inferred based on the known properties of similar compounds within the same chemical class.

Scientific Research Applications

Antioxidant Activity

A study on the synthesis of various derivatives related to 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide revealed potent antioxidant activities. These compounds were evaluated using the DPPH radical scavenging method and reducing power assay, with some showing higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Reactivity and Synthesis

Research focused on the synthesis of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides demonstrated the reactivity of the chlorine atom in these compounds, offering insights into their potential applications in various chemical reactions (Kornienko et al., 2014).

Development of Antimicrobial Agents

A study involving the design and synthesis of pyrrole derivatives with chlorine, amide, and 1,3-oxazole fragments, including 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide, identified compounds with high anti-staphylococcus activity and potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Electrophilic Cyclization

Another study on N-allyl-5-amino-1H-pyrazole-4-carboxamides explored electrophilic cyclization reactions, leading to the formation of compounds related to 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide. This research contributes to understanding the chemical behavior of such compounds (Bondarenko et al., 2015).

Synthesis of Radioligands

The synthesis of MK-1064, a compound structurally similar to 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide, was explored for its potential use as a PET radioligand, highlighting the relevance of such compounds in imaging studies (Gao et al., 2016).

properties

IUPAC Name |

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c1-5-3-7(15-17-5)13-9(16)8-6(11)4-12-10(14-8)18-2/h3-4H,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLFRNHTRWOWOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=NC(=NC=C2Cl)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)

![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3005014.png)